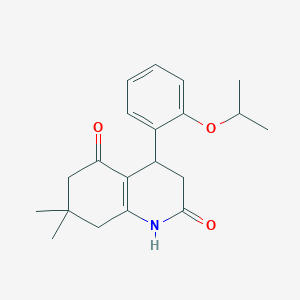
4-(2-isopropoxyphenyl)-7,7-dimethyl-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione
Vue d'ensemble
Description
4-(2-isopropoxyphenyl)-7,7-dimethyl-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione, also known as IDRA-21, is a synthetic compound that belongs to the ampakine class of drugs. Ampakines are a group of compounds that modulate the activity of AMPA receptors in the brain, which are involved in the regulation of synaptic plasticity, learning, and memory. IDRA-21 is a potent and selective positive allosteric modulator of AMPA receptors, which means that it enhances the activity of these receptors without directly activating them.
Mécanisme D'action
4-(2-isopropoxyphenyl)-7,7-dimethyl-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione acts as a positive allosteric modulator of AMPA receptors, which are glutamate-gated ion channels that mediate fast synaptic transmission in the brain. By binding to a specific site on the receptor, 4-(2-isopropoxyphenyl)-7,7-dimethyl-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione enhances the activity of the receptor and increases the flow of positively charged ions into the neuron, leading to increased neuronal excitability and synaptic plasticity.
Biochemical and Physiological Effects:
4-(2-isopropoxyphenyl)-7,7-dimethyl-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione has been shown to have a number of biochemical and physiological effects in animal studies. These include increased synaptic transmission, enhanced long-term potentiation (LTP), and increased expression of brain-derived neurotrophic factor (BDNF), a protein that plays a key role in neuronal survival and plasticity.
Avantages Et Limitations Des Expériences En Laboratoire
4-(2-isopropoxyphenyl)-7,7-dimethyl-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione has several advantages as a research tool for studying the role of AMPA receptors in synaptic plasticity and learning. It is highly selective for AMPA receptors and does not affect other glutamate receptors or ion channels. It also has a long half-life and can be administered orally or intravenously. However, there are also some limitations to its use. 4-(2-isopropoxyphenyl)-7,7-dimethyl-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione has poor water solubility and can be difficult to dissolve in aqueous solutions. It also has a narrow therapeutic window and can be toxic at high doses.
Orientations Futures
There are several areas of future research that could be explored with 4-(2-isopropoxyphenyl)-7,7-dimethyl-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione. One potential direction is the development of more potent and selective ampakines that can target specific subtypes of AMPA receptors. Another direction is the investigation of the long-term effects of 4-(2-isopropoxyphenyl)-7,7-dimethyl-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione on synaptic plasticity and neuronal survival. Finally, there is also potential for the use of 4-(2-isopropoxyphenyl)-7,7-dimethyl-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione in combination with other drugs or therapies for the treatment of cognitive disorders.
Applications De Recherche Scientifique
4-(2-isopropoxyphenyl)-7,7-dimethyl-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione has been extensively studied for its potential therapeutic applications in the treatment of cognitive disorders such as Alzheimer's disease, schizophrenia, and attention deficit hyperactivity disorder (ADHD). In animal studies, 4-(2-isopropoxyphenyl)-7,7-dimethyl-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione has been shown to enhance learning and memory, improve attention and focus, and reduce cognitive deficits caused by aging or brain injury.
Propriétés
IUPAC Name |
7,7-dimethyl-4-(2-propan-2-yloxyphenyl)-3,4,6,8-tetrahydro-1H-quinoline-2,5-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO3/c1-12(2)24-17-8-6-5-7-13(17)14-9-18(23)21-15-10-20(3,4)11-16(22)19(14)15/h5-8,12,14H,9-11H2,1-4H3,(H,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOZKSKXJRZGEIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC=C1C2CC(=O)NC3=C2C(=O)CC(C3)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(4-fluorobenzyl)(methylsulfonyl)amino]-N,N-dimethylbenzamide](/img/structure/B4436807.png)
![ethyl 2-{[4-(1H-tetrazol-1-yl)benzoyl]amino}benzoate](/img/structure/B4436808.png)
![N-cyclohexyl-2-methyl-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4436810.png)
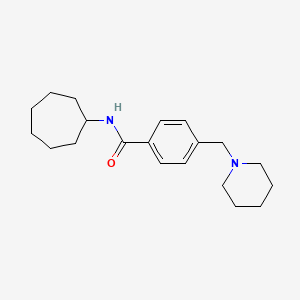
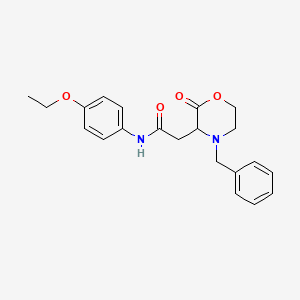
![4-[3-(4-tert-butylphenyl)propanoyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B4436829.png)

![4-[(4-benzyl-1-piperazinyl)methyl]-6-(1-piperidinyl)-1,3,5-triazin-2-amine](/img/structure/B4436840.png)
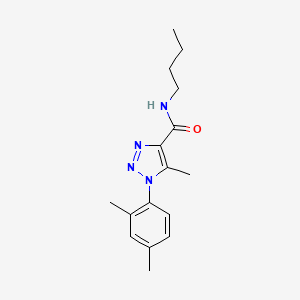
![N-{1-methyl-2-[2-(4-methyl-1-piperidinyl)ethyl]-1H-benzimidazol-5-yl}butanamide](/img/structure/B4436857.png)
![{[2-(4-methoxyphenyl)-7,7-dimethyl-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-4-yl]thio}acetic acid](/img/structure/B4436875.png)
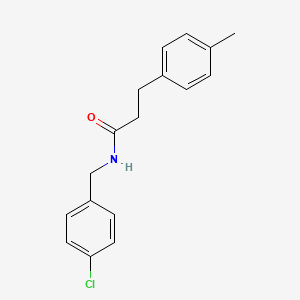
![2-{[1-(2,4-dimethylphenyl)-1H-tetrazol-5-yl]thio}-N-(4-fluorophenyl)propanamide](/img/structure/B4436887.png)
